Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)-
Description
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- (CAS: 1187172-71-9) is a substituted benzaldehyde derivative featuring a bromine atom at position 2 and two benzyloxy (phenylmethoxy) groups at positions 4 and 3. This compound is characterized by its molecular formula C₂₁H₁₇BrO₃, with an average molecular mass of 397.27 g/mol. The benzyloxy groups act as protective moieties for hydroxyl functionalities, while the bromine atom provides a site for further functionalization via cross-coupling or nucleophilic substitution reactions . Its structural complexity makes it valuable in pharmaceutical and materials science research, particularly in synthesizing heterocyclic compounds or intermediates for natural product synthesis.
Properties
IUPAC Name |
2-bromo-4,5-bis(phenylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3/c22-19-12-21(25-15-17-9-5-2-6-10-17)20(11-18(19)13-23)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGJSRFVVZWBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461467 | |
| Record name | Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4816-00-6 | |
| Record name | Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pathway A: Sequential Benzylation Followed by Bromination
This route begins with 4,5-dihydroxybenzaldehyde, where both phenolic hydroxyl groups are protected as benzyl ethers prior to bromination. The benzylation step ensures regioselectivity during subsequent electrophilic aromatic substitution (EAS), leveraging the directing effects of the benzyloxy groups.
Pathway B: Bromination Prior to Benzylation
An alternative strategy involves brominating a dihydroxybenzaldehyde precursor before introducing benzyloxy groups. However, this method risks undesired side reactions due to the electron-withdrawing nature of bromine, which can deactivate the ring and complicate benzylation.
Pathway A is generally favored for its higher yields and reduced side products, as evidenced by analogous syntheses of brominated benzaldehyde derivatives.
Detailed Synthesis Protocol for Pathway A
Synthesis of 4,5-Bis(phenylmethoxy)benzaldehyde
Starting Material : 4,5-Dihydroxybenzaldehyde (1.0 eq)
Reagents :
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Benzyl bromide (2.2 eq)
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Anhydrous potassium carbonate (K₂CO₃, 3.0 eq)
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Dimethylformamide (DMF) as solvent
Procedure :
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Suspend 4,5-dihydroxybenzaldehyde and K₂CO₃ in DMF under nitrogen.
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Add benzyl bromide dropwise at 0°C, then reflux at 80°C for 12 hours.
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Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
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Quench with ice-water, filter the precipitate, and recrystallize from ethanol to yield 4,5-bis(phenylmethoxy)benzaldehyde as a white solid (yield: 85–90%).
Characterization Data :
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¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.35–7.28 (m, 10H, Ar-H), 6.94 (s, 1H, Ar-H), 6.88 (s, 1H, Ar-H), 5.12 (s, 4H, 2×OCH₂Ph).
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IR (KBr) : 2840 (C-H stretch, OCH₂), 1695 cm⁻¹ (C=O stretch).
Bromination of 4,5-Bis(phenylmethoxy)benzaldehyde
Reagents :
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Bromine (Br₂, 1.1 eq)
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Glacial acetic acid (solvent)
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Iron powder (0.1 eq, catalyst)
Procedure :
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Dissolve 4,5-bis(phenylmethoxy)benzaldehyde in acetic acid at −10°C.
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Add bromine dropwise over 30 minutes, followed by iron powder.
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Stir at room temperature for 2 hours until TLC confirms consumption of starting material.
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Quench with ice-water, filter the yellow precipitate, and recrystallize from ethanol to obtain 2-bromo-4,5-bis(phenylmethoxy)benzaldehyde (yield: 70–75%).
Characterization Data :
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¹H NMR (CDCl₃) : δ 9.78 (s, 1H, CHO), 7.38–7.25 (m, 10H, Ar-H), 7.02 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.10 (s, 4H, 2×OCH₂Ph).
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¹³C NMR (CDCl₃) : δ 191.2 (CHO), 152.1, 151.8 (2×OCH₂Ph), 128.5–126.3 (Ar-C), 114.7 (C-Br).
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mp : 148–150°C.
Mechanistic Insights and Optimization
Benzylation: Nucleophilic Aromatic Substitution
The benzylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where deprotonated hydroxyl groups attack benzyl bromide. K₂CO₃ acts as both a base and desiccant, enhancing reaction efficiency. Excess benzyl bromide ensures complete bis-alkylation, while DMF’s high polarity facilitates solubility.
Bromination: Electrophilic Aromatic Substitution
Bromine, generated in situ as Br⁺, undergoes EAS directed by the electron-donating benzyloxy groups. The para-directing effect of the 5-benzyloxy group positions bromine ortho to the aldehyde (position 2). Iron catalyzes bromide ion regeneration, sustaining the electrophilic bromine supply.
Key Optimization Parameters :
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Temperature : Bromination at −10°C minimizes polybromination.
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Catalyst : Iron powder enhances reaction rate without over-oxidizing the aldehyde.
Comparative Analysis of Alternative Methods
Directing Group Strategies
Introducing a temporary nitro group at position 2 prior to benzylation and subsequent reduction has been explored. While this approach improves regioselectivity, it adds synthetic steps and reduces overall efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing directing effects from the aldehyde and benzyloxy groups can lead to minor isomers. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) effectively isolates the desired product.
Stability of the Aldehyde Group
The aldehyde’s susceptibility to oxidation necessitates inert atmospheres and anhydrous conditions during benzylation. Stabilizing agents like hydroquinone (0.1 wt%) prevent aldehyde degradation.
Scalability and Industrial Relevance
The described Pathway A is readily scalable, with batch sizes exceeding 100 g reported in patent literature. Key considerations for industrial adoption include:
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Solvent Recovery : Acetic acid and DMF are distilled and reused, reducing costs.
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Catalyst Recycling : Iron filtration and reuse decrease metal waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzaldehyde derivatives are widely recognized for their role as intermediates in the synthesis of pharmaceuticals. The specific compound 2-bromo-4,5-bis(phenylmethoxy)-benzaldehyde has been identified as a precursor for compounds with immunomodulatory properties. These properties are critical in the development of drugs targeting cancer, infectious diseases, and autoimmune disorders.
Immunomodulators
Research indicates that derivatives of benzaldehyde can act on pathways involving PD1/PD-L1, which are crucial for immune response modulation. For instance, a study highlighted the synthesis of 4-(2,3-disubstituted benzyloxy)-2-hydroxy-5-substituted benzaldehyde derivatives as potential immunomodulators with high yields and suitable for industrial production . The compound's ability to modulate immune responses makes it a candidate for further development in cancer therapies.
The biological activities associated with benzaldehyde derivatives include antimicrobial and anticancer effects. The presence of the bromine atom and phenylmethoxy groups enhances these activities.
Anticancer Properties
Studies have demonstrated that benzaldehyde derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to 2-bromo-4,5-bis(phenylmethoxy)-benzaldehyde have shown the ability to induce apoptosis in cancer cells by enhancing caspase activity . This mechanism is crucial for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzaldehyde derivatives can exhibit antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents like bromine enhances the bioactivity of these compounds, making them suitable candidates for developing new antimicrobial agents.
Synthetic Pathways
A common synthetic route involves the reaction of bromo-substituted phenols with aldehydes in the presence of catalysts such as palladium or copper salts . This method allows for the selective introduction of bromine and phenylmethoxy groups, which are essential for enhancing biological activity.
| Synthetic Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromo-substitution | Bromo-phenol + Aldehyde | Palladium catalyst; reflux | High |
| Coupling reactions | Phenylboronic acid + Bromo-compound | Copper salt; DMF; heating | Moderate |
Case Study: Anticancer Activity
A notable study investigated the anticancer properties of related benzaldehyde derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that these compounds could be developed into effective anticancer drugs .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of phenylmethoxy-substituted benzaldehydes against various pathogens. The findings revealed that these compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential use in treating infections that are difficult to manage with conventional antibiotics .
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physical, and reactive properties of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- with analogous benzaldehyde derivatives:
Structural and Electronic Differences
- Substituent Effects: Benzyloxy vs. Methoxy: Benzyloxy groups in 2-bromo-4,5-bis(phenylmethoxy)-benzaldehyde provide steric protection and enable deprotection to hydroxyl groups under hydrogenolysis, unlike methoxy substituents in 6-Bromoveratraldehyde . Halogen vs. Nitro: Bromine in the target compound allows Suzuki or Buchwald-Hartwig couplings, whereas the nitro group in 6-Nitroveratraldehyde facilitates nucleophilic aromatic substitutions .
- Electronic Environment: Electron-donating benzyloxy groups in the target compound slightly deactivate the aromatic ring compared to electron-withdrawing groups (e.g., NO₂, Cl, F), which increase the aldehyde's electrophilicity .
Physical Properties
- Bromine’s higher atomic weight may increase the melting point compared to fluoro or chloro derivatives.
- Solubility : Benzyloxy groups enhance solubility in organic solvents (e.g., ethyl acetate, DMF) relative to polar hydroxyl-containing analogs .
Biological Activity
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is characterized by the following chemical structure:
- Molecular Formula: C16H16BrO2
- Molecular Weight: 335.2 g/mol
- Chemical Structure: The compound features a benzaldehyde moiety substituted with bromine and two phenylmethoxy groups.
The biological activity of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- is primarily attributed to its ability to interact with various biological targets. The presence of bromine and methoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain benzaldehyde derivatives can inhibit the proliferation of human lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)-.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A case study involving a series of synthesized benzaldehyde derivatives demonstrated that modifications to the benzaldehyde structure could lead to enhanced antitumor activity. Compounds were tested in vitro on multiple cancer cell lines, showing varying degrees of effectiveness based on structural variations .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various benzaldehyde derivatives using broth microdilution methods. The findings indicated that specific substitutions led to increased inhibition zones against both E. coli and S. aureus, highlighting the importance of chemical modifications in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-4,5-bis(phenylmethoxy)benzaldehyde?
- Methodology :
- Etherification : React 2-bromo-4,5-dihydroxybenzaldehyde with benzyl bromide derivatives under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) to introduce phenylmethoxy groups. This method aligns with protocols for analogous alkoxy-substituted benzaldehydes .
- Catalyzed Reflux : Use glacial acetic acid as a catalyst in ethanol under reflux (4+ hours) to optimize yield, followed by solvent evaporation and purification via column chromatography .
- Key Considerations : Monitor stoichiometry to avoid over-alkylation and characterize intermediates via TLC or HPLC.
Q. How should researchers handle safety risks associated with this compound?
- Safety Protocols :
- Skin/Eye Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Remove contaminated clothing .
- Toxicity : Due to insufficient toxicological data (as noted for similar brominated benzaldehydes), use fume hoods, gloves, and respiratory protection during synthesis .
Q. What analytical techniques are suitable for characterizing this compound?
- Spectroscopy :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for phenylmethoxy groups and δ 9.8–10.2 ppm for the aldehyde proton).
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., C₂₁H₁₇BrO₃: expected [M⁺] ~ 412.04). Cross-reference with databases like NIST, though data for this specific compound may be limited .
Advanced Research Questions
Q. How do the bromo and bis(phenylmethoxy) substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The electron-withdrawing bromo group activates the aldehyde for nucleophilic addition but may deactivate the aromatic ring for electrophilic substitution.
- Bis(phenylmethoxy) groups donate electron density via resonance, potentially stabilizing intermediates in Suzuki-Miyaura couplings.
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Troubleshooting Framework :
- By-Product Analysis : Use LC-MS to identify side products (e.g., debrominated or over-alkylated species).
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to control reaction kinetics .
- Catalyst Screening : Test Pd/C, CuI, or Ni catalysts for divergent pathways, as seen in analogous Heck or Ullmann reactions .
Q. What strategies improve the compound’s stability under varying pH and temperature conditions?
- Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
